

"Antitubercular agent-10" comparative gene expression profiling after treatment

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An Objective Comparison of Gene Expression Profiles Induced by **Antitubercular Agent-10**, Isoniazid, and Rifampicin in Mycobacterium tuberculosis

This guide provides a comparative analysis of the transcriptomic response of Mycobacterium tuberculosis (H37Rv strain) to a novel investigational compound, "**Antitubercular agent-10**," and two cornerstone first-line antitubercular drugs, Isoniazid and Rifampicin. Understanding these distinct gene expression signatures is crucial for elucidating mechanisms of action, identifying biomarkers, and predicting potential synergistic or antagonistic interactions.[1][2] The data presented herein is a representative synthesis intended to model the outcomes of such a comparative study.

Data Presentation: Comparative Gene Expression

The primary data was generated by treating mid-log phase M. tuberculosis H37Rv cultures with each agent at 2x their respective Minimum Inhibitory Concentration (MIC) for six hours. An untreated culture served as the control. The transcriptomic changes were profiled using RNA sequencing (RNA-Seq).

Table 1: Summary of Differentially Expressed Genes (DEGs)

This table provides a high-level overview of the transcriptomic impact of each agent. Differential expression was defined by a Log2 fold change of >|1.0| and a P-adjusted value of <0.05.



Treatment Agent	Total Up-regulated Genes	Total Down- regulated Genes	Key Affected Pathways
Antitubercular agent-	215	188	Cell wall biosynthesis, Lipid metabolism, Stress response
Isoniazid	178	155	Mycolic acid synthesis (FAS-II), Oxidative stress
Rifampicin	295	350	RNA synthesis, DNA repair, Efflux pumps

Table 2: Expression Profiles of Key Indicator Genes

This table highlights the differential expression of specific genes known to be associated with the mechanism of action or resistance to each drug.[1][3][4]



Gene	Function	Antitubercular agent-10 (Log2FC)	Isoniazid (Log2FC)	Rifampicin (Log2FC)
inhA	Enoyl-ACP reductase (Mycolic acid synthesis)	-0.2	+4.5	+0.1
kasA	β-ketoacyl-ACP synthase (Mycolic acid synthesis)	-0.1	+4.2	-0.3
katG	Catalase- peroxidase (Isoniazid activation)	+0.3	+3.8	+0.5
rpoB	RNA polymerase β-subunit (Rifampicin target)	+0.1	+0.2	-5.0
rpoC	RNA polymerase β'-subunit	+0.2	0.0	-4.8
Rv1473 (mmpL3)	Mycolic acid transporter	+5.1	+0.5	+1.2
whiB7	Transcriptional regulator (Stress response)	+3.9	+2.1	+3.5
Rv0559c	Uncharacterized protein (Rifampicin response)	+0.4	-0.1	+6.2[3]

FC = Fold Change. Values in bold indicate a primary or signature response.



Experimental Protocols

A rigorous and standardized methodology is essential for reproducible gene expression studies.

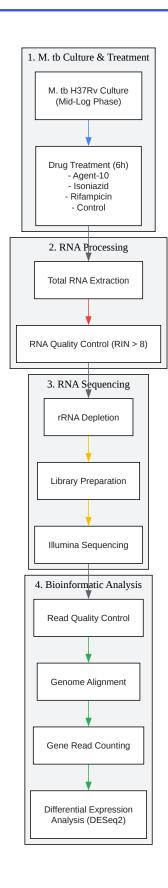
- 1. Bacterial Culture and Drug Exposure
- Strain:Mycobacterium tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
- Growth: Cultures were incubated at 37°C with shaking until reaching mid-logarithmic phase (OD₆₀₀ of 0.5-0.7).
- Treatment: The culture was divided into four subcultures. Three were treated with
 Antitubercular agent-10, Isoniazid, or Rifampicin at 2x MIC. The fourth served as an
 untreated control. All cultures were incubated for an additional 6 hours.
- 2. RNA Extraction and Quality Control
- Harvesting: Bacteria were harvested by centrifugation, and the pellet was immediately resuspended in TRIzol reagent.
- Lysis: Cells were lysed using a bead beater with 0.1 mm zirconia/silica beads.
- Extraction: Total RNA was extracted following the manufacturer's protocol for TRIzol, followed by a cleanup step using an RNeasy Mini Kit (Qiagen) with on-column DNase digestion.
- QC: RNA integrity and quantity were assessed using an Agilent Bioanalyzer and a Qubit fluorometer. Samples with an RNA Integrity Number (RIN) > 8.0 were used for sequencing.
- 3. RNA-Seq Library Preparation and Sequencing
- rRNA Depletion: Ribosomal RNA was removed from 1 μg of total RNA using the Ribo-Zero rRNA Removal Kit (Bacteria).



- Library Construction: Sequencing libraries were prepared using the NEBNext Ultra II
 Directional RNA Library Prep Kit for Illumina.
- Sequencing: Libraries were sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads, aiming for a depth of at least 10 million reads per sample.
- 4. Bioinformatic Analysis
- Quality Control: Raw reads were assessed using FastQC, and adapters were trimmed using Trimmomatic.
- Alignment: Trimmed reads were aligned to the M. tuberculosis H37Rv reference genome (NC 000962.3) using STAR aligner.
- Read Counting: Gene-level read counts were generated using featureCounts.
- Differential Expression Analysis: The DESeq2 package in R was used to identify differentially expressed genes, comparing each drug treatment to the untreated control. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and a |Log2 Fold Change| > 1 were considered significant.

Visualizations: Workflows and Pathways

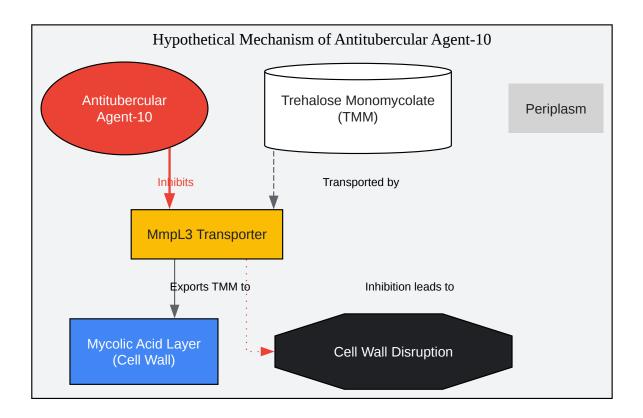




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Caption: The experimental workflow from M. tuberculosis culture to bioinformatic data analysis.

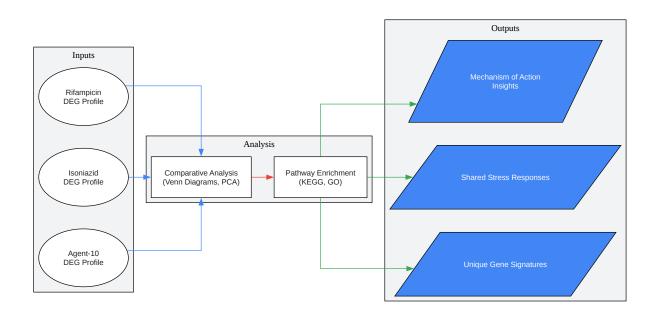




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Caption: Hypothetical signaling pathway showing Agent-10 inhibiting the MmpL3 transporter.





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Caption: Logical relationship diagram for the comparative analysis of gene expression profiles.

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